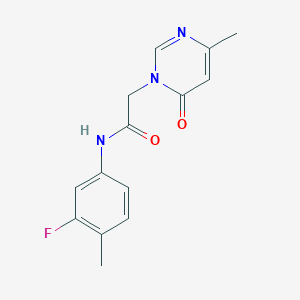

N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-9-3-4-11(6-12(9)15)17-13(19)7-18-8-16-10(2)5-14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZJGTOWQOUWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

Formation of the Pyrimidinone Moiety: The pyrimidinone moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a urea derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits promising biological activities, particularly in the field of medicinal chemistry. The following areas highlight its potential applications:

Anticancer Activity

Several studies have explored the compound's efficacy against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in specific cancer types, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has demonstrated activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic agents are urgently needed.

Neurological Applications

Preliminary investigations suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted to assess the antimicrobial properties of the compound revealed that it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics, thus highlighting its potential for development into a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazinone vs. Pyrimidinone Derivatives

- : The compound N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core (two adjacent nitrogen atoms). This core differs from the pyrimidinone in the target compound, which has nitrogen atoms at positions 1 and 3. Pyridazinones are associated with improved solubility due to their polarized structure but may exhibit reduced metabolic stability compared to pyrimidinones .

- : Pyridazinone derivatives (e.g., 8a, 8b) with methylthio or methoxybenzyl substituents demonstrate anti-inflammatory activity. The sulfur-containing groups in these compounds may enhance binding to cysteine-rich targets, unlike the oxygen-based pyrimidinone core in the target compound .

Quinazoline Derivatives

- : Compound 9 (ZINC08993868) contains a dioxoquinazolinyl core, a bicyclic system with two nitrogens. Quinazolines often exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to monocyclic pyrimidinones. However, their increased molecular weight may reduce bioavailability .

Substituent Effects

Halogenated Phenyl Groups

- 3-Fluoro-4-methylphenyl (Target Compound): Fluorine’s electron-withdrawing nature enhances binding affinity and metabolic stability.

- 4-Bromophenyl () : Bromine’s larger atomic radius introduces steric hindrance, which may reduce off-target interactions but lower synthetic yields (e.g., 10% yield for 8a vs. 79% for ’s compound) .

Methoxy and Methylthio Groups

Pharmacological Activity Trends

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 394.45 g/mol. The compound features a logP value of 4.5421, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C22H23FN4O2 |

| Molecular Weight | 394.45 g/mol |

| logP | 4.5421 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 57.554 Ų |

The biological activity of this compound may be attributed to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition. The oxopyrimidine moiety is known for its role in modulating kinase activity, which is pivotal in cancer cell proliferation and survival.

Target Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases involved in tumorigenesis:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitors targeting EGFR have shown promise in treating non-small cell lung cancer (NSCLC) by blocking mutant forms of the receptor that drive tumor growth .

- c-Met : Inhibition of the c-Met pathway has been linked to reduced metastasis in various cancers, making it a target for therapeutic intervention .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations.

Case Studies

- Case Study on NSCLC : A study evaluating the efficacy of similar compounds showed that they significantly reduced tumor size in xenograft models of NSCLC, correlating with their ability to inhibit EGFR mutations .

- Anti-Microbial Activity : Another study highlighted the compound's potential antimicrobial properties, showing effectiveness against bacterial strains such as Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The high logP suggests good oral bioavailability.

- Distribution : The polar surface area indicates moderate tissue permeability.

- Metabolism : Preliminary studies suggest hepatic metabolism with potential cytochrome P450 involvement.

- Excretion : Renal excretion pathways are likely due to the molecular structure.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide to achieve high yield and purity?

Methodological Answer: The synthesis of this acetamide derivative involves multi-step reactions requiring precise control of parameters:

- Reagent Selection : Use catalysts like acetic anhydride for acetylation and fluorinated reagents for aromatic substitution (e.g., ).

- Reaction Conditions : Optimize temperature (e.g., 120°C for amide coupling in ), solvent polarity (NMP or DMF for solubility), and reaction time (16–24 hours for cyclization).

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) and validate purity via HPLC (>95%) and TLC monitoring .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ 10.1 ppm), and pyrimidinone CH (δ 6.0 ppm) (similar to ).

- Mass Spectrometry : Confirm molecular ion [M+H]+ (e.g., m/z 344.21 in ).

- Elemental Analysis : Match calculated vs. observed C, N, and S percentages (e.g., C: 45.36% calc. vs. 45.29% obs. in ) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of structurally related acetamide derivatives?

Methodological Answer:

- Systematic SAR Studies : Compare substituent effects (e.g., fluoro vs. chloro groups on phenyl rings) using in vitro assays (e.g., enzyme inhibition in ).

- Dose-Response Analysis : Test activity across concentrations (e.g., IC₅₀ values for kinase inhibition) to identify structure-activity trends.

- Orthogonal Validation : Replicate studies with independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in disease models?

Methodological Answer:

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds (similar to ).

- Transcriptomic/Proteomic Profiling : Compare treated vs. untreated cells to identify pathways affected (e.g., apoptosis markers in ).

- In Vivo Validation : Employ xenograft models for anticancer activity, monitoring tumor volume and biomarker expression (e.g., caspase-3) .

Q. What methodologies are effective in addressing contradictory data in the compound’s solubility and bioavailability profiles?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoformulations (liposomes in ).

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption.

- PK/PD Modeling : Corrogate plasma concentration-time curves with efficacy data .

Methodological Guidance for Data Contradictions

Q. How should researchers approach conflicting reports on optimal reaction conditions for synthesizing the pyrimidinone core?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature (80–140°C), solvent (DMF vs. THF), and catalyst loading.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Cross-Validation : Compare yields and purity metrics (HPLC) across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.